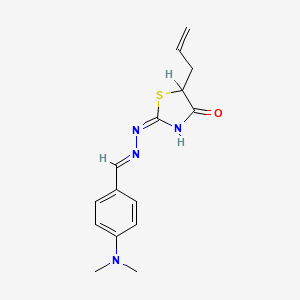

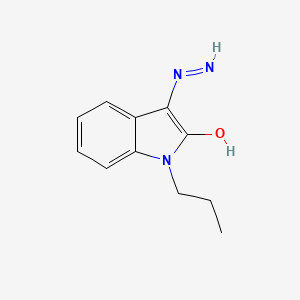

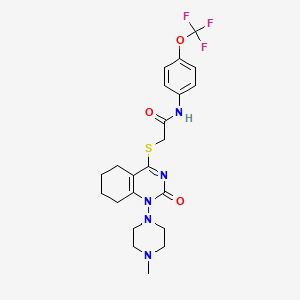

(E)-5-allyl-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-5-allyl-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one” is a derivative of thiazolidin-4-one . Thiazolidin-4-one is a heterocyclic compound that has been the subject of extensive research due to its significant anticancer activities . It is among the most important chemical skeletons that illustrate anticancer activity .

Synthesis Analysis

Thiazolidin-4-one derivatives have been synthesized using various synthetic strategies . For example, one method involves the reaction of respective thiosemicarbazones with chloroacetic acid and sodium acetate in acetic acid .Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives has been studied using techniques such as NMR and X-ray single crystal diffraction . The 1H NMR spectral data indicated that the hydrazone group assumes the E-configuration .Chemical Reactions Analysis

Thiazolidin-4-one derivatives have been synthesized through various chemical reactions . These reactions often involve the use of thiosemicarbazide and dialkyl acetylenedicarboxylate .Physical And Chemical Properties Analysis

Thiazolidin-4-one is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The presence of sulfur enhances their pharmacological properties .Scientific Research Applications

Anticancer Activity

These applications highlight the versatility and potential of thiazolidin-4-one derivatives in various scientific contexts. Further research and exploration are essential to fully unlock their capabilities and contribute to advancements in medicine and related fields . If you’d like more detailed information on any specific aspect, feel free to ask! 😊

Mechanism of Action

Target of Action

Thiazolidin-4-one derivatives, to which this compound belongs, have been extensively researched for their anticancer activities . They are known to inhibit various enzymes and cell lines, making them potential multi-target enzyme inhibitors .

Mode of Action

Thiazolidin-4-one derivatives are known to interact with their targets, leading to significant anticancer activities . They inhibit the growth and proliferation of cancer cells .

Biochemical Pathways

The compound is part of the thiazolidin-4-one class of molecules, which have been shown to affect various biochemical pathways. Thiazolidin-4-one derivatives have been found to reduce the viability and proliferation of certain cell lines more efficiently than normal thiazolidin-4-one derivatives .

Pharmacokinetics

Thiazolidin-4-one derivatives are generally well-absorbed and exhibit good bioavailability . They are also predicted to obey Lipinski’s Rule of Five, which suggests good drug-like properties .

Result of Action

The result of the compound’s action is a reduction in the viability and proliferation of certain cell lines . This suggests that the compound could have potential as an anticancer agent .

Future Directions

Thiazolidin-4-one derivatives have demonstrated considerable potential as anticancer agents . Future research could focus on further exploration of these heterocyclic compounds as possible anticancer agents . Additionally, the influence of different substituents in molecules on their biological activity could be a potential area of study .

properties

IUPAC Name |

(2E)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-5-prop-2-enyl-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c1-4-5-13-14(20)17-15(21-13)18-16-10-11-6-8-12(9-7-11)19(2)3/h4,6-10,13H,1,5H2,2-3H3,(H,17,18,20)/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAILFKFWNRWEBU-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-allyl-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B2438994.png)

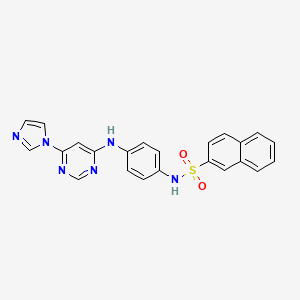

![1-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2438995.png)

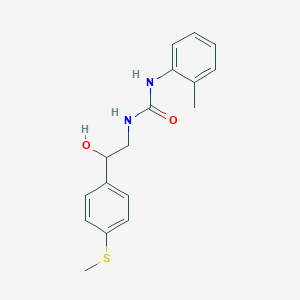

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2438998.png)

![4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2439009.png)

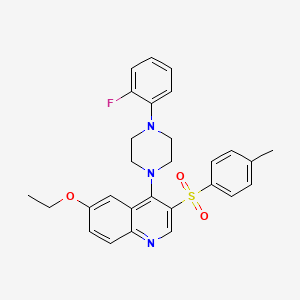

![3-(4-chlorophenyl)-2-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2439015.png)